molecular formula C11H16N2O B112903 3-amino-N,N-diethylbenzamide CAS No. 68269-83-0

3-amino-N,N-diethylbenzamide

Cat. No.: B112903
CAS No.: 68269-83-0
M. Wt: 192.26 g/mol
InChI Key: PECCRTHITMTOJM-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethylbenzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position of the benzene ring and two ethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethylbenzamide typically involves the reaction of 3-nitrobenzoic acid with diethylamine, followed by reduction of the nitro group to an amino group. The general steps are as follows:

    Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.

    Amidation: The 3-nitrobenzoic acid is then reacted with diethylamine to form 3-nitro-N,N-diethylbenzamide.

    Reduction: The nitro group in 3-nitro-N,N-diethylbenzamide is reduced to an amino group using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction times. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, has been reported to improve the efficiency and eco-friendliness of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.

Major Products:

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

3-Amino-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the diethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, DEET has a similar structure but with a methyl group instead of an amino group.

    N,N-Dimethylbenzamide: Another benzamide derivative with dimethyl groups instead of diethyl groups.

    3-Amino-N,N-dimethylbenzamide: Similar to 3-amino-N,N-diethylbenzamide but with dimethyl groups.

Uniqueness: this compound is unique due to the presence of both an amino group and diethyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCRTHITMTOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296194
Record name 3-amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68269-83-0
Record name 68269-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108233
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-diethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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